2-(Ethylsulfanyl)-1,3,5-trinitrobenzene
Description
Structure
3D Structure
Properties
CAS No. |
41577-89-3 |
|---|---|
Molecular Formula |
C8H7N3O6S |
Molecular Weight |
273.23 g/mol |
IUPAC Name |
2-ethylsulfanyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O6S/c1-2-18-8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,2H2,1H3 |
InChI Key |
IFTYOWOQDRGUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Historical Context and Evolution of Research on Polynitroaromatic Compounds
The study of polynitroaromatic compounds is deeply rooted in the history of modern chemistry, with its origins tracing back to the 18th and 19th centuries. Initially, these compounds garnered attention for their intense color, leading to their use as synthetic dyes. One of the earliest examples, 2,4,6-trinitrophenol, first prepared in 1771, was used as a yellow dye for fabrics and became known commercially as Picric Acid. nih.govwikipedia.org
The trajectory of research shifted dramatically in the late 19th century with the discovery of their energetic properties. It was realized that the high nitrogen-oxygen content in these molecules rendered them powerful explosives. chemeurope.combritannica.com This led to the synthesis and large-scale production of compounds like 2,4,6-trinitrotoluene (B92697) (TNT), which became the standard military explosive, largely replacing the more sensitive picric acid. wikipedia.org
The 20th century saw the evolution of research beyond explosives. The powerful electron-withdrawing nature of the nitro groups makes the aromatic ring highly susceptible to nucleophilic attack, a characteristic that became a focal point of mechanistic and synthetic studies. oup.com Polynitroaromatic compounds became benchmark substrates for investigating nucleophilic aromatic substitution (SNAr) reactions. libretexts.orglibretexts.org Furthermore, their ability to form charge-transfer complexes with electron-rich molecules opened new avenues of research in supramolecular chemistry. wikipedia.org Today, research continues to explore their synthesis, reactivity, and potential applications in fields ranging from materials science to microbiology, where bacteria have evolved pathways to biodegrade these synthetic compounds. nih.govnih.gov
Significance of Aromatic Thioethers in Synthetic and Material Sciences
Aromatic thioethers, also known as aryl sulfides, are organosulfur compounds characterized by a sulfur atom linked to at least one aromatic ring. wikipedia.org This class of compounds is of considerable importance in both synthetic chemistry and material sciences due to the unique properties conferred by the sulfur atom.
In the realm of synthetic and medicinal chemistry, the thioether linkage is a key structural motif found in a multitude of biologically active molecules and pharmaceutical agents. taylorandfrancis.com Aromatic thioethers serve as versatile intermediates for constructing more complex molecular architectures. The sulfur atom can be readily oxidized to form sulfoxides and sulfones, further expanding their synthetic utility. wikipedia.org Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, have made the formation of the carbon-sulfur bond increasingly efficient, although challenges related to the use of foul-smelling thiols have prompted the development of alternative sulfur sources. taylorandfrancis.com
In material sciences, the incorporation of thioether linkages into polymer backbones imparts a range of desirable properties. Organosulfur-based polymers are noted for their thermal stability and high refractive indices. nih.gov The presence of sulfur can also enhance flame retardancy and has been explored in the development of advanced materials like polysulfones and polythiophenes, which can possess electrical conductivity. britannica.com Thioether-functionalized polymers and materials have also been investigated for applications in environmental remediation, such as the absorption of heavy metals, and in the development of drug delivery systems. nih.govresearchgate.net
Chemical Classification and Structural Features of 2 Ethylsulfanyl 1,3,5 Trinitrobenzene
2-(Ethylsulfanyl)-1,3,5-trinitrobenzene is classified as a substituted nitroaromatic compound and an aromatic thioether. Its structure consists of a central benzene (B151609) ring symmetrically substituted with three nitro (–NO₂) groups at positions 1, 3, and 5. An ethylsulfanyl (–S–CH₂CH₃) group is attached at the 2-position.
The defining structural feature of this molecule is the profound electronic effect exerted by the three nitro groups. As powerful electron-withdrawing groups, they render the aromatic ring extremely electron-deficient. This has two major consequences for its reactivity:
Deactivation towards Electrophilic Aromatic Substitution: The ring is strongly deactivated against attack by electrophiles, as the electron density required for such reactions is severely diminished.
Activation towards Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency makes the aromatic ring highly susceptible to attack by nucleophiles. libretexts.org The negative charge of the intermediate formed during this process (a Meisenheimer complex) can be effectively delocalized and stabilized by the ortho and para nitro groups. libretexts.orglibretexts.org
In the specific case of this compound, the ethylsulfanyl group is positioned ortho to two of the nitro groups. While sulfur can donate electron density via resonance, this effect is generally weaker compared to the powerful withdrawing effect of the three nitro groups. The primary role of the ethylsulfanyl group is as a substituent that has been introduced onto the highly activated trinitrobenzene ring system, likely via a nucleophilic substitution reaction where ethanethiolate acts as the nucleophile.
Below is a table summarizing the key chemical identifiers for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,4,6-Trinitrophenyl ethyl sulfide (B99878) |
| Molecular Formula | C₈H₇N₃O₆S |
| Molecular Weight | 289.22 g/mol |
Overview of Academic Research Trends Pertaining to Highly Activated Aromatic Systems Bearing Heteroatom Substituents
Precursor Synthesis Strategies for 1,3,5-Trinitrobenzene (B165232) Scaffold
The 1,3,5-trinitrobenzene (TNB) core is a critical precursor for the synthesis of 2-(Ethylsulfanyl)-1,3,5-trinitrobenzene. Its preparation can be achieved through various methods, primarily involving direct nitration of benzene (B151609) derivatives or chemical modification of other readily available trinitrobenzene compounds.
Nitration Pathways and Regioselective Considerations in Polysubstituted Arenes
Direct nitration of benzene to 1,3,5-trinitrobenzene is challenging due to the deactivating nature of the nitro groups. youtube.comlibretexts.org Each successive nitro group added to the benzene ring reduces its reactivity towards further electrophilic substitution. libretexts.org
The synthesis typically proceeds stepwise. Benzene is first nitrated to nitrobenzene (B124822) using a mixture of concentrated nitric acid and sulfuric acid at a temperature not exceeding 50°C. libretexts.org Further nitration of nitrobenzene requires more forcing conditions. At a higher temperature of 373 K, nitrobenzene can be converted to 1,3-dinitrobenzene (B52904). youtube.com The nitro group is a meta-directing group, meaning it directs incoming electrophiles to the meta position, hence the formation of the 1,3-disubstituted product. doubtnut.comscribd.com
To introduce a third nitro group to form 1,3,5-trinitrobenzene, even more vigorous conditions are necessary, such as heating 1,3-dinitrobenzene with a mixture of fuming nitric acid and concentrated sulfuric acid at an elevated temperature of 473 K. youtube.com The strong deactivating effect of the two existing nitro groups makes this final nitration step difficult, often resulting in lower yields. youtube.com The regioselectivity is again governed by the meta-directing influence of the nitro groups, leading to the desired 1,3,5-substitution pattern. libretexts.org
| Starting Material | Nitrating Agent | Temperature | Product |
| Benzene | Conc. HNO₃ / Conc. H₂SO₄ | ≤ 50°C | Nitrobenzene |
| Nitrobenzene | Conc. HNO₃ / Conc. H₂SO₄ | 373 K | 1,3-Dinitrobenzene |
| 1,3-Dinitrobenzene | Fuming HNO₃ / Conc. H₂SO₄ | 473 K | 1,3,5-Trinitrobenzene |
Derivatization Approaches from Related Trinitrobenzene Compounds
Given the challenges of direct nitration, alternative synthetic routes starting from other trinitrobenzene derivatives are often employed. A common and effective method is the decarboxylation of 2,4,6-trinitrobenzoic acid. wikipedia.orgorgsyn.org This precursor can be synthesized by the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT), a widely available starting material. prepchem.com
The oxidation of TNT to 2,4,6-trinitrobenzoic acid can be achieved using oxidizing agents such as potassium dichromate in concentrated sulfuric acid. prepchem.com The resulting 2,4,6-trinitrobenzoic acid is then heated in a suitable solvent, such as water with a small amount of acetic acid, to induce decarboxylation and yield 1,3,5-trinitrobenzene. orgsyn.orgprepchem.com
Another derivatization approach involves the amination of 1,3,5-trichlorobenzene (B151690) to 1,3,5-trichloro-2,4,6-trinitrobenzene, followed by amination to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). researchgate.net While this produces a different trinitrobenzene derivative, it highlights the principle of modifying existing polysubstituted benzenes to achieve the desired trinitro core structure, which can then potentially be further modified.
| Precursor | Reagents | Key Transformation | Product |
| 2,4,6-Trinitrotoluene (TNT) | 1. K₂Cr₂O₇, H₂SO₄ | Oxidation of methyl group | 2,4,6-Trinitrobenzoic acid |
| 2,4,6-Trinitrobenzoic acid | Heat, H₂O/Acetic Acid | Decarboxylation | 1,3,5-Trinitrobenzene |
| 1,3,5-Trichlorobenzene | HNO₃/H₂SO₄ then NH₃ | Nitration and Amination | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) |
Introduction of the Ethylsulfanyl Moiety
With the 1,3,5-trinitrobenzene scaffold in hand, the next critical step is the introduction of the ethylsulfanyl (-SCH₂CH₃) group. The strong electron-withdrawing nature of the three nitro groups makes the aromatic ring highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) of Activated Arenes with Thiolates
The most direct and widely applicable method for forming the C-S bond in this context is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org The benzene ring in 1,3,5-trinitrobenzene is highly electron-deficient, making it an excellent electrophile for nucleophilic attack. nih.gov This activation is a key principle in SNAr reactions. wikipedia.org
The reaction involves the attack of a potent nucleophile, in this case, the ethanethiolate anion (CH₃CH₂S⁻), on the aromatic ring. The ethanethiolate anion can be readily generated from ethanethiol (B150549) by treatment with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate.
The nucleophilic attack of the thiolate on one of the carbon atoms of the trinitrobenzene ring leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org The negative charge of this intermediate is delocalized over the aromatic system and, importantly, onto the oxygen atoms of the ortho and para nitro groups. youtube.com This stabilization is crucial for the facility of the SNAr reaction. In the case of 1,3,5-trinitrobenzene, one of the hydrogen atoms is displaced, and upon rearomatization, this compound is formed. However, it's more common for a leaving group, such as a halide, to be present on the ring to be displaced. rsc.org If starting from 1-chloro-2,4,6-trinitrobenzene, the chloride ion would be the leaving group.
| Substrate | Nucleophile | Base | Solvent | Product |
| 1-Chloro-2,4,6-trinitrobenzene | Ethanethiol | K₂CO₃ | Acetonitrile (B52724) | This compound |
| 1,3,5-Trinitrobenzene | Sodium ethanethiolate | - | DMF | This compound |
Sulfanylation Reactions via Radical or Other Mechanistic Pathways in Nitroaromatic Systems
While SNAr is the most probable pathway, other mechanistic possibilities for C-S bond formation exist, including those involving radical intermediates. The nitro group can be involved in radical reactions, and significant progress has been made in the chemistry of nitro radicals. rsc.org Photochemical methods, for instance, can be used to generate aryl radicals from aryl chlorides, which can then be trapped by a sulfur source. nih.gov
In the context of this compound synthesis, a hypothetical radical pathway could involve the generation of an ethylsulfanyl radical (CH₃CH₂S•) which could then add to the trinitrobenzene ring. However, controlling the regioselectivity of such a reaction could be challenging. Recent advances in photocatalysis have enabled the synthesis of thioethers under mild conditions, often involving electron donor-acceptor complexes. rsc.orgrsc.org
Multi-Step Synthetic Sequences Incorporating Carbon-Sulfur Bond Formation
In some instances, the introduction of the sulfur moiety might be incorporated into a multi-step sequence rather than being the final step. For example, a precursor with a different functional group could be synthesized and then converted to the ethylsulfanyl group.
A general strategy could involve the initial synthesis of a precursor like 2-amino-1,3,5-trinitrobenzene (picramide), which can be prepared from picric acid. osti.gov The amino group could then be diazotized and subsequently displaced by an ethylsulfanyl group through a Sandmeyer-type reaction, although this is less common for introducing sulfur.
More practical multi-step approaches often focus on building the molecule from simpler, functionalized precursors where the C-S bond is formed early in the synthesis. For instance, a substituted benzene with an ethylsulfanyl group already present could undergo a series of nitration reactions. However, the ethylsulfanyl group is susceptible to oxidation under harsh nitrating conditions, which would complicate this approach. Therefore, the introduction of the ethylsulfanyl group onto the pre-formed, highly activated trinitrobenzene ring via SNAr remains the most logical and efficient synthetic strategy.
Control of Selectivity in Complex Synthetic Pathways
The selective synthesis of this compound hinges on directing the nucleophilic attack to the desired position and avoiding the formation of undesired byproducts. The primary precursor for this synthesis is typically 2-chloro-1,3,5-trinitrobenzene, commonly known as picryl chloride. The inherent reactivity of picryl chloride, due to the strong electron-withdrawing nature of the three nitro groups, facilitates the displacement of the chloride ion by a nucleophile.
In the reaction with ethanethiol, the key to selectivity is the generation of the ethanethiolate anion (CH3CH2S-), a potent nucleophile. This is typically achieved by using a suitable base to deprotonate the thiol. The choice of base and reaction conditions can influence the selectivity of the reaction. A strong, non-nucleophilic base is preferred to avoid competition with the thiolate.
Furthermore, the solvent system can play a crucial role in controlling selectivity. Aprotic polar solvents are often employed to dissolve the reactants and facilitate the formation of the charged intermediate, known as a Meisenheimer complex, which is a key step in the SNAr mechanism.
While specific research detailing extensive selectivity studies for this particular compound is not abundant in readily available literature, the principles of SNAr reactions on highly activated aromatic systems provide a strong theoretical framework for controlling the reaction. The primary challenge in less-activated systems, such as the potential for substitution at different positions, is less pronounced in the case of picryl chloride due to the clear activation of the carbon bearing the chlorine atom.
Development of Sustainable and Atom-Economical Synthetic Protocols
The development of sustainable and atom-economical synthetic methods is a central goal in modern chemistry. For the synthesis of this compound, this involves optimizing reaction conditions to minimize waste, reduce energy consumption, and utilize environmentally benign materials.
Atom Economy:
The concept of atom economy provides a measure of how efficiently atoms from the reactants are incorporated into the final product. primescholars.comjocpr.comwordpress.com For the synthesis of this compound from picryl chloride and ethanethiol, the theoretical atom economy can be calculated.
The reaction can be represented as:
C6H2ClN3O6 (Picryl chloride) + C2H5SH (Ethanethiol) → C8H7N3O6S (this compound) + HCl
Sustainable Protocols:
The development of more sustainable protocols for this synthesis could involve several approaches:
Solvent Selection: The use of greener solvents is a key aspect of sustainable chemistry. While traditional syntheses might employ volatile organic compounds (VOCs), research into the use of more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents for SNAr reactions is an active area of investigation. researchgate.net However, the solubility of the non-polar reactants in such solvents can be a challenge.
Catalysis: The use of catalysts can significantly improve the sustainability of a reaction by reducing the activation energy, allowing for milder reaction conditions (lower temperature and pressure), and potentially increasing selectivity. Phase-transfer catalysis (PTC) is a technique that could be particularly beneficial for this reaction, as it facilitates the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the picryl chloride. researchgate.netnih.govfrontiersin.org This can lead to faster reaction rates, lower temperatures, and reduced amounts of organic solvents.
While specific, documented sustainable protocols for the synthesis of this compound are not widely reported, the application of these general green chemistry principles offers a clear path toward developing more environmentally responsible manufacturing processes for this and related nitroaromatic compounds. nih.govnih.gov
Nucleophilic Displacement Reactions at the Aromatic Core
Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent departure of a leaving group restores the aromaticity. The rate of these reactions is significantly accelerated by the presence of electron-withdrawing groups, such as the nitro groups, which stabilize the negatively charged intermediate. masterorganicchemistry.com
While halogens are more common leaving groups in SNAr reactions, a nitro group can also be displaced by a strong nucleophile, particularly when the aromatic ring is highly activated. nih.gov In the case of 1,3,5-trinitrobenzene, the parent structure of the compound , reactions with certain nucleophiles can lead to the substitution of a nitro group. For instance, the reaction of 1,3,5-trinitrobenzene with alcoholates derived from alcohols bearing electron-withdrawing groups results in the formation of 1-alkoxy-3,5-dinitrobenzenes, demonstrating the displacement of a nitro group. researchgate.net Highly basic alcoholates, however, tend to form stable σH-complexes instead of promoting substitution. researchgate.net The presence of the ethylsulfanyl group in this compound influences which group is preferentially displaced.
Substituents on an aromatic ring influence its reactivity through a combination of inductive and resonance effects. libretexts.org Electron-donating groups increase the electron density of the ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution. masterorganicchemistry.com Conversely, electron-withdrawing groups decrease the ring's electron density, deactivating it towards electrophiles but activating it for nucleophilic attack. nih.gov
The ethylsulfanyl (-SEt) group exhibits a dual electronic nature.
Inductive Effect: Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I) through the sigma bond.
Resonance Effect: The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through π-conjugation, resulting in an electron-donating resonance effect (+R).
Table 1: Comparison of Substituent Effects on Aromatic Ring Reactivity
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Nucleophilic Aromatic Substitution |
|---|---|---|---|
| Nitro (-NO2) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Activating |
| Ethylsulfanyl (-SC2H5) | Weakly Withdrawing (-I) | Donating (+R) | Modulating (less activating than -NO2) |
| Halogen (-Cl, -Br) | Withdrawing (-I) | Weakly Donating (+R) | Activating (Leaving Group) |
Redox Transformations of the Ethylsulfanyl Moiety
The sulfur atom in the ethylsulfanyl group is in a low oxidation state and can be readily oxidized. This provides a reaction handle that is independent of the aromatic core's reactivity.
The oxidation of sulfides (thioethers) is a fundamental transformation in organic chemistry, typically proceeding sequentially to form sulfoxides and then sulfones. acsgcipr.org A wide variety of oxidizing agents can accomplish this transformation, with the choice of reagent and reaction conditions determining the final product. jchemrev.com
Oxidation to Sulfoxide (B87167): Selective oxidation to the sulfoxide, 2-(ethylsulfinyl)-1,3,5-trinitrobenzene, requires mild and controlled conditions to prevent over-oxidation to the sulfone. nih.gov Reagents such as hydrogen peroxide in acetic acid, iodosobenzene, or molecular bromine on hydrated silica (B1680970) gel have been used for the chemoselective oxidation of various sulfides to sulfoxides. jchemrev.comnih.gov
Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will convert the ethylsulfanyl group directly to the ethylsulfonyl group, yielding 2-(ethylsulfonyl)-1,3,5-trinitrobenzene. Common reagents for this transformation include potassium permanganate, meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide. jchemrev.comorganic-chemistry.org The resulting sulfone group is a powerful electron-withdrawing group, further activating the aromatic ring towards nucleophilic attack.
Table 2: Common Oxidation Reactions of the Ethylsulfanyl Group
| Starting Material | Product | Typical Reagents | Reference |
|---|---|---|---|
| This compound | 2-(Ethylsulfinyl)-1,3,5-trinitrobenzene (Sulfoxide) | H2O2 in acetic acid, NaIO4 | nih.gov |
| This compound | 2-(Ethylsulfonyl)-1,3,5-trinitrobenzene (Sulfone) | KMnO4, m-CPBA, excess H2O2 | jchemrev.comorganic-chemistry.org |
The reductive cleavage of a carbon-sulfur bond, known as desulfurization, is a common reaction. This is often accomplished using reagents like Raney Nickel. organic-chemistry.org Applying this to this compound would likely result in the formation of 1,3,5-trinitrobenzene. However, this reaction must compete with the reduction of the nitro groups, which are also susceptible to reduction under many desulfurization conditions. The selectivity of such a process would depend heavily on the specific reagents and reaction conditions employed.
Reactions Involving the Nitro Groups
The three nitro groups are the defining functional groups of the molecule and are themselves reactive centers. Their primary reactivity involves reduction to various nitrogen-containing functional groups. libretexts.org The reduction of nitroarenes is a well-established process that can yield a range of products depending on the reducing agent and the pH of the reaction medium. libretexts.org
Commonly, nitro groups are reduced to amino groups. This can be achieved through catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) or by using dissolving metals in acid (e.g., Sn/HCl, Fe/HCl, or Zn/HCl). libretexts.orglibretexts.org
Given the presence of three nitro groups on this compound, selective reduction can be challenging. It is possible to achieve partial reduction to form nitroanilines or diaminonitrobenzenes. For example, specific reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide (in a process known as the Zinin reduction) are known to selectively reduce one nitro group in a polynitroaromatic compound. stackexchange.com The specific isomer formed would depend on the directing effects of the other substituents. The complete reduction of all three nitro groups under strong reducing conditions would yield 2-(Ethylsulfanyl)-1,3,5-triaminobenzene.
Reduction to Amino Derivatives
The reduction of the nitro groups in this compound to their corresponding amino derivatives is a characteristic reaction of nitroaromatic compounds. While specific studies on this exact molecule are not prevalent in the reviewed literature, the reduction of similar polynitroaromatic compounds, such as 1,3,5-trinitrobenzene (TNB), provides a strong model for its expected behavior.
The reduction can proceed in a stepwise manner, potentially allowing for the isolation of intermediate nitroso and hydroxylamino compounds, although the final triamino product is typically the most stable. Various reducing agents can be employed to achieve this transformation.
Common Reducing Agents and Expected Products:
| Reducing Agent | Expected Product(s) | Reaction Conditions |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-(Ethylsulfanyl)-1,3,5-triaminobenzene | High pressure and temperature |
| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | 2-(Ethylsulfanyl)-1,3,5-triaminobenzene | Acidic medium |
| Sodium Hydrosulfide (NaSH) or Ammonium Sulfide ((NH₄)₂S) | Selective reduction to mono- or di-amino derivatives | Controlled stoichiometry and temperature |
The Zinin reduction, which utilizes sulfide, hydrosulfide, or polysulfide ions, is known for its ability to selectively reduce one nitro group in a polynitroaromatic compound. stackexchange.com In the case of this compound, the directing effects of the ethylsulfanyl group and the steric hindrance of the nitro groups would influence which nitro group is preferentially reduced. Generally, a nitro group that is less sterically hindered is reduced first. stackexchange.com For instance, in derivatives of aniline, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com
C₆H₂(SEt)(NO₂)₃ + 9H₂ → C₆H₂(SEt)(NH₂)₃ + 6H₂O
The resulting 2-(Ethylsulfanyl)-1,3,5-triaminobenzene is a highly electron-rich aromatic amine, which is susceptible to oxidation and may require handling under an inert atmosphere. These amino derivatives are valuable synthetic intermediates for the preparation of various other compounds, including dyes and heterocyclic systems.
Participation in Condensation Reactions
While specific examples of this compound participating in condensation reactions are not extensively documented in the literature, its chemical structure suggests potential reactivity in such transformations. Condensation reactions typically involve the reaction of two molecules to form a larger molecule with the elimination of a small molecule, such as water or ammonia.
The highly electron-deficient nature of the aromatic ring in this compound makes it a potential substrate for nucleophilic aromatic substitution reactions, which can be a prelude to condensation. For instance, reaction with amines could lead to the displacement of a nitro group and subsequent condensation if the amine contains other reactive functional groups.
Furthermore, the amino derivatives obtained from the reduction of this compound would be expected to readily participate in condensation reactions. For example, 2-(Ethylsulfanyl)-1,3,5-triaminobenzene could undergo condensation with dicarbonyl compounds to form heterocyclic structures. This type of reaction is common for aromatic triamines.
Photochemical Reactivity and Excited State Behavior
The photochemical reactivity and excited-state behavior of this compound are anticipated to be influenced by the interplay between the electron-withdrawing nitro groups and the electron-donating ethylsulfanyl group. While direct photophysical studies on this specific molecule are limited, extensive research on related nitroaromatic compounds, particularly 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), provides valuable insights into its likely behavior. rsc.orgdtic.milsemanticscholar.orgdtic.mil
Upon absorption of ultraviolet or visible light, the molecule is promoted to an electronically excited state. For TATB, excitation with a 400-nm laser pulse leads to the formation of two prominent excited states with lifetimes of 0.72 and 4.4 picoseconds. dtic.mil A similar ultrafast relaxation pathway is plausible for this compound.
The initial excitation is expected to involve a significant degree of charge transfer from the ethylsulfanyl group and the benzene ring to the nitro groups. rsc.org This intramolecular charge transfer is a key feature of the excited states of many nitroaromatic compounds. The relaxation of the initially formed excited state likely involves structural changes, particularly in the orientation of the nitro groups relative to the benzene ring. rsc.org
Possible photochemical reactions for this compound could include:
Nitro-Nitrite Rearrangement: A common photochemical reaction for nitroaromatic compounds, leading to the formation of a nitrite (B80452) intermediate and subsequent reactions.
Photoreduction: In the presence of a hydrogen donor, the excited state of the nitro compound can be reduced.
Photosubstitution: Light can facilitate the substitution of one of the nitro groups by a suitable nucleophile.
The study of the excited state dynamics of such molecules is crucial for understanding their stability and potential applications in areas such as energetic materials and photosensitizers.
Thermodynamic and Kinetic Aspects of Reaction Pathways
The thermodynamic and kinetic aspects of reactions involving this compound are governed by the high degree of activation of the aromatic ring towards nucleophilic attack. The presence of three nitro groups significantly lowers the energy of the Meisenheimer complex intermediate, which is formed during nucleophilic aromatic substitution, thereby facilitating these reactions from a thermodynamic standpoint.
Kinetically, the rates of nucleophilic substitution reactions on the this compound ring are expected to be rapid. A study on the kinetics of the nucleophilic substitution of a similar compound, methyl 2,4-dichloro-3,5-dinitrobenzoate, with various amines showed that the reactions follow second-order kinetics and are highly dependent on the nature of the solvent and the nucleophilicity of the amine. researchgate.net It is reasonable to assume that this compound would exhibit similar kinetic behavior.
The thermodynamic parameters for such reactions, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), would provide insights into the transition state of the reaction. For nucleophilic aromatic substitution reactions, the transition state is typically highly ordered, leading to a negative entropy of activation.
Formation of Molecular Adducts and Charge-Transfer Complexes
The electron-deficient aromatic ring of this compound makes it an excellent electron acceptor, predisposing it to the formation of molecular adducts and charge-transfer (CT) complexes with electron-donor molecules. nih.gov This behavior is characteristic of polynitroaromatic compounds.
Charge-transfer complexes are formed through a weak electron donor-acceptor interaction, where a fraction of an electronic charge is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov This interaction results in the formation of a new absorption band in the visible region of the electromagnetic spectrum, often leading to a distinct color change.
A wide variety of electron donors can form CT complexes with trinitrobenzene derivatives, including:
Aromatic hydrocarbons (e.g., anthracene, pyrene)
Amines
Phenols
Thiophenes and other sulfur-containing heterocycles
The stability of these complexes is quantified by the formation constant (K_CT), which can be determined spectrophotometrically using methods such as the Benesi-Hildebrand equation. researchgate.net The stoichiometry of these complexes is typically 1:1. researchgate.net
The formation of these complexes can be influenced by the nature of the solvent, with non-polar solvents generally favoring complex formation. researchgate.net The study of CT complexes is important for understanding intermolecular interactions and has applications in various fields, including analytical chemistry and materials science.
Vibrational Spectroscopy for Molecular Structure Elucidation (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by probing the vibrational modes of its constituent functional groups. nih.govnih.gov The spectra are dominated by features arising from the nitro (NO₂) groups, the substituted benzene ring, and the ethylsulfanyl (–S–CH₂–CH₃) moiety.
In the IR spectrum, the most prominent bands are the asymmetric and symmetric stretching vibrations of the NO₂ groups, which are expected to appear in the regions of 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The high frequency and intensity of these bands are characteristic of nitroaromatic compounds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1400-1600 cm⁻¹ range. scielo.br The presence of the ethylsulfanyl group would be confirmed by C-H stretching vibrations of the methyl and methylene (B1212753) groups around 2850-3000 cm⁻¹ and C-S stretching vibrations, which are typically weaker and found in the 600-800 cm⁻¹ region. nih.gov
Raman spectroscopy provides complementary information. sci-hub.se The symmetric stretching of the nitro groups usually gives a very strong band in the Raman spectrum, making it a key diagnostic peak. sci-hub.se Aromatic ring vibrations also produce distinct Raman signals. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes, aiding in the definitive structural confirmation of the molecule. researchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound This table presents expected values based on characteristic group frequencies for similar compounds.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3120-3000 (weak to moderate) | 3120-3000 (moderate) |
| Aliphatic C-H Stretch | 3000-2850 (moderate) | 3000-2850 (strong) |
| NO₂ Asymmetric Stretch | 1560-1530 (strong) | 1560-1530 (weak) |
| Aromatic C=C Stretch | 1600-1400 (variable) | 1600-1400 (variable) |
| NO₂ Symmetric Stretch | 1370-1340 (strong) | 1370-1340 (very strong) |
| NO₂ Wagging | 740 ± 50 (moderate to strong) | 740 ± 50 (weak) |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N) for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural assignment of this compound in solution.
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two equivalent aromatic protons on the trinitrobenzene ring would appear as a single singlet, typically in the downfield region (δ 8.5-9.5 ppm) due to the strong electron-withdrawing effect of the three nitro groups. The ethyl group would give rise to two signals: a quartet corresponding to the methylene (–CH₂–) protons adjacent to the sulfur atom and a triplet for the terminal methyl (–CH₃) protons, with typical coupling constants (J) around 7 Hz. caltech.edu
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. rsc.org The C-S bonded aromatic carbon would appear at a specific chemical shift, while the two equivalent C-H aromatic carbons would produce a single signal. The three equivalent C-NO₂ carbons would also result in a single, distinct resonance. The signals for the methylene and methyl carbons of the ethyl group would appear in the upfield aliphatic region. rsc.org
¹⁵N NMR: Nitrogen-15 NMR spectroscopy is particularly useful for characterizing nitro compounds. The three equivalent nitrogen atoms of the nitro groups in this compound would produce a single resonance. The chemical shift for nitro groups in such electron-deficient aromatic systems typically appears in a characteristic downfield region, providing direct evidence of the nitrogen environment. researchgate.netnih.govresearchgate.net
Table 2: Predicted NMR Chemical Shifts (δ) for this compound Values are estimated based on typical ranges for the functional groups.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H | 8.5 - 9.5 | Singlet (s) |
| ¹H | S-CH₂- | 3.0 - 3.5 | Quartet (q) |
| ¹H | -CH₃ | 1.2 - 1.6 | Triplet (t) |
| ¹³C | C-S | 145 - 155 | Singlet |
| ¹³C | C-NO₂ | 140 - 150 | Singlet |
| ¹³C | Aromatic C-H | 120 - 130 | Singlet |
| ¹³C | S-CH₂- | 25 - 35 | Singlet |
| ¹³C | -CH₃ | 10 - 20 | Singlet |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound and for studying its fragmentation pathways, which aids in structural confirmation. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₈H₇N₃O₆S).
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Common fragmentation patterns for nitroaromatic compounds include the loss of nitro (NO₂) groups, as well as the loss of NO and O. The ethylsulfanyl side chain can also fragment, leading to the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄). The analysis of these fragment ions helps to piece together the molecular structure. nih.gov
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value (Nominal) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 289 | [M]⁺ | Molecular Ion |
| 243 | [M - NO₂]⁺ | Loss of a nitro group |
| 213 | [M - NO₂ - NO]⁺ | Subsequent loss of nitric oxide |
| 260 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 214 | [M - C₂H₅ - NO₂]⁺ | Loss of ethyl and nitro groups |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This technique also reveals how the molecules are arranged in the crystal lattice, providing insight into intermolecular interactions like C-H···O hydrogen bonds or π-π stacking. nih.gov
Based on crystal structures of similar trinitrophenyl derivatives, it is expected that the nitro groups will be twisted out of the plane of the benzene ring to minimize steric repulsion. nih.govuned.es The analysis would provide exact dihedral angles for the C-C-N-O and C-C-S-C moieties. The benzene ring itself is expected to be largely planar. The resulting data, such as unit cell dimensions, space group, and atomic coordinates, provide an unambiguous confirmation of the molecular connectivity and conformation. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₈H₇N₃O₆S |
| Formula Weight | 289.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.1 |
| b (Å) | 8.2 |
| c (Å) | 15.3 |
| β (°) | 114.7 |
| V (ų) | 1618 |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bgmu-varna.bg The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions. dtic.mil The highly conjugated system of the trinitrobenzene ring is a strong chromophore. The π→π* transitions, which are typically of high intensity, correspond to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.
The nitro groups also contribute to the electronic structure, giving rise to lower-intensity n→π* transitions, where non-bonding electrons from the oxygen atoms are promoted to antibonding π* orbitals. dtic.mil The presence of the sulfur atom, with its lone pairs of electrons, can lead to a charge-transfer interaction with the electron-deficient trinitrobenzene ring, potentially causing a red shift (shift to longer wavelength) of the absorption maxima compared to 1,3,5-trinitrobenzene. researchgate.netnih.govmdpi.com
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Expected λₘₐₓ Range (nm) | Characteristics |
|---|---|---|
| π→π* | 220 - 280 | High intensity (large ε) |
| n→π* | 300 - 360 | Low intensity (small ε) |
Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for its analysis in complex mixtures.
High-Performance Liquid Chromatography (HPLC): Given the polarity and low volatility of the compound, reversed-phase HPLC is the most suitable method. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) would provide good separation. Detection is typically achieved using a UV-Vis detector set to one of the molecule's absorption maxima (λₘₐₓ). The retention time is a characteristic feature for identification, while the peak area allows for quantification and purity determination.
Gas Chromatography (GC): While less ideal than HPLC due to the compound's high molecular weight and the presence of explosive nitro groups, GC can be used with appropriate care and instrumentation. A high-temperature, non-polar or mid-polar capillary column would be required. Analysis is often coupled with a mass spectrometer (GC-MS), which provides both retention time data and mass spectral information for definitive identification. nih.gov
Thin-layer chromatography (TLC) can also be employed as a rapid and cost-effective method for preliminary purity checks and for monitoring reaction progress, using a suitable solvent system and visualization under UV light. researchgate.netsemanticscholar.org
Theoretical and Computational Investigations of 2 Ethylsulfanyl 1,3,5 Trinitrobenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These computational methods provide insights into the geometry, stability, and electronic nature of 2-(Ethylsulfanyl)-1,3,5-trinitrobenzene.
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its total electronic energy. For this compound, a DFT calculation would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. This would reveal the spatial orientation of the ethylsulfanyl group relative to the trinitrobenzene ring and the twisting of the nitro groups. However, specific optimized coordinates and energies for this molecule are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A specific FMO analysis for this compound would provide the energies of these orbitals and map their distribution across the molecule, but these specific calculations and the resulting reactivity indices (like chemical hardness and electrophilicity) have not been reported.
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, an ESP map would be expected to show significant negative potential around the oxygen atoms of the nitro groups and positive potential around the hydrogen atoms and the electron-deficient aromatic ring. This map is crucial for predicting sites of nucleophilic or electrophilic attack. Unfortunately, a calculated ESP map for this specific compound is not available.
Computational Studies of Reaction Mechanisms and Kinetics
Computational methods can be used to model the entire course of a chemical reaction, providing a detailed understanding of how reactants are converted into products.
To understand the mechanism of reactions involving this compound, such as its formation via nucleophilic aromatic substitution, computational chemists would locate the transition state structure—the highest energy point along the reaction pathway. Calculating the energy of this transition state relative to the reactants provides the activation energy barrier, a critical factor determining the reaction rate. Such calculations for reactions involving this specific molecule have not been found in the literature.
Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and kinetics. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the energies of reactants, transition states, and products. A study on this compound would analyze how solvents of varying polarity might stabilize or destabilize key structures in a reaction, thereby altering the energy barriers. However, no such specific computational studies on solvent effects for this compound are documented.
Analysis of Intermolecular Interactions and Crystal Engineering Principles
The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. Understanding these forces is crucial for predicting and designing materials with specific properties.
Hydrogen Bonding Analysis (e.g., C-H···O, C-H···S)
In the crystalline form of this compound, weak hydrogen bonds would be expected to play a role in stabilizing the crystal packing. Specifically, interactions involving the hydrogen atoms of the ethyl group and the benzene (B151609) ring as donors, and the oxygen atoms of the nitro groups or the sulfur atom of the ethylsulfanyl group as acceptors (C-H···O and C-H···S), would be anticipated. A detailed analysis would require crystallographic data to determine the precise geometries (distances and angles) of these potential bonds. For instance, in related nitroaromatic compounds, weak intermolecular C-H···O hydrogen bonds are frequently observed. However, without experimental or simulated structural data for this compound, a quantitative analysis of these interactions is not possible.
π-π Stacking and Dispersive Interactions
The electron-deficient trinitrobenzene ring is a prime candidate for engaging in π-π stacking interactions. These interactions, driven by electrostatic and dispersive forces, would likely involve parallel or offset arrangements of the aromatic rings in the crystal structure. The nature and strength of these interactions significantly influence the solid-state properties of the material. A computational analysis would typically involve calculating the interaction energies and geometric parameters (interplanar distance, slip angle) of these stacked motifs. Such specific data is currently unavailable for the title compound.
Weak Non-Covalent Interactions (e.g., Halogen Bonds, Chalcogen Bonds)
The sulfur atom in the ethylsulfanyl group introduces the possibility of chalcogen bonding. A chalcogen bond is a non-covalent interaction where a chalcogen atom (like sulfur) acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, such as the oxygen atom of a nitro group from a neighboring molecule. Theoretical studies on similar molecules have explored these types of interactions. researchgate.net The existence and significance of such bonds in the crystal structure of this compound would require dedicated computational modeling, such as molecular electrostatic potential surface calculations, which have not been reported.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamic behavior of molecules over time. For this compound, MD simulations could reveal the preferred orientations of the ethylsulfanyl group relative to the trinitrobenzene ring and the rotational dynamics of the nitro groups. Such simulations have been performed on related compounds like 1,3,5-triamino-2,4,6-trinitrobenzene to understand their stability and mechanical properties. nih.govnih.gov However, no specific MD simulation studies for this compound have been found in the literature, precluding a discussion of its specific dynamic behavior and conformational landscape.
Predictive Modeling for Chemical Behavior and Material Design (excluding QSAR for toxicity)
Predictive modeling, often employing machine learning and deep learning techniques, can be used to estimate various physicochemical properties of a compound based on its molecular structure. researchgate.net For this compound, models could potentially predict properties such as density, heat of formation, and detonation performance, which are crucial for the design of energetic materials. These models are typically trained on large datasets of compounds with known properties. While general frameworks for such predictions exist, specific predictive models and their outputs for the chemical behavior and material design applications of this compound have not been published.
Exploration of 2 Ethylsulfanyl 1,3,5 Trinitrobenzene in Advanced Materials Science Frameworks
Supramolecular Chemistry and Crystal Engineering with the Compound as a Building Block
The principles of supramolecular chemistry and crystal engineering offer a powerful strategy for the rational design of solid-state materials with tailored properties. These disciplines rely on the control of non-covalent interactions to guide the assembly of molecular components into predictable and functional architectures. 2-(Ethylsulfanyl)-1,3,5-trinitrobenzene is a promising candidate for such endeavors due to its capacity for engaging in a variety of intermolecular interactions.
Design and Characterization of Cocrystals and Multi-Component Systems
Cocrystallization, the process of combining two or more different molecular species in a single crystal lattice, has emerged as a valuable tool for modulating the physicochemical properties of solid materials, such as solubility and melting point. nih.govnih.gov The design of cocrystals involving this compound would hinge on the strategic selection of coformer molecules that can participate in complementary non-covalent interactions.
The design of multi-component systems with this compound could lead to materials with interesting optical or electronic properties. For example, co-crystallization with a fluorescent electron donor could result in a new material with distinct charge-transfer emission characteristics.
Interactive Data Table: Potential Coformers for Cocrystal Formation
| Coformer Type | Example | Potential Interaction |
| Polycyclic Aromatic Hydrocarbon | Pyrene | π-π stacking, Charge-transfer |
| Electron-rich Heterocycle | Phenothiazine | Charge-transfer, N-H···O hydrogen bonding |
| Carboxylic Acid | Benzoic Acid | O-H···O hydrogen bonding |
| Amide | Benzamide | N-H···O hydrogen bonding |
Self-Assembly Processes Driven by Intermolecular Interactions
The spontaneous organization of molecules into ordered structures, or self-assembly, is a fundamental concept in supramolecular chemistry. The same intermolecular forces that drive cocrystal formation can also direct the self-assembly of this compound in solution or at interfaces.
In appropriate solvent systems, it is conceivable that this compound could self-assemble into well-defined nano- or microstructures. For instance, in non-polar solvents, π-π stacking interactions between the electron-deficient aromatic rings could dominate, leading to the formation of one-dimensional stacks or columns. The ethylsulfanyl groups could then mediate the lateral organization of these stacks.
In the presence of complementary molecules, more complex self-assembled structures could be envisioned. For example, in a two-component system with a molecule containing multiple hydrogen bond donor sites, the formation of extended hydrogen-bonded networks is plausible. The study of benzene-1,3,5-tricarboxamides (BTAs) in water, which self-assemble into one-dimensional fibers, membranes, and nanotubes, showcases the potential for small molecules to form complex, functional architectures driven by a combination of hydrogen bonding and hydrophobic interactions. nih.gov
Electron Acceptor Properties in Charge-Transfer Complexes and Organic Semiconductors
The electron-deficient nature of the 1,3,5-trinitrobenzene (B165232) core is a defining characteristic of this compound. This property makes it a potent electron acceptor, capable of forming charge-transfer (CT) complexes with a wide range of electron donor molecules. nih.govejournal.by
In a CT complex, an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov This interaction results in the formation of new absorption bands in the visible region of the electromagnetic spectrum, often leading to intense coloration. researchgate.net The energy of the CT transition is related to the ionization potential of the donor and the electron affinity of the acceptor.
The formation and stability of CT complexes can be studied using various spectroscopic techniques, including UV-Vis and NMR spectroscopy. nih.govscienceopen.com The stoichiometry of the complex, as well as its formation constant and molar extinction coefficient, can be determined from these measurements. researchgate.net
The ability to act as an electron acceptor is a crucial property for materials used in organic semiconductors. In organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), electron-accepting (n-type) materials are required to transport electrons. While there are no reports on the use of this compound in organic semiconductors, its inherent electron-accepting properties suggest that it could be a valuable component in the design of new n-type materials. Further research into its charge transport characteristics would be necessary to validate this potential.
Interactive Data Table: Spectroscopic Parameters of a Hypothetical Charge-Transfer Complex
| Parameter | Value | Significance |
| λmax (CT band) | 450 nm | Wavelength of maximum absorption of the charge-transfer band |
| Molar Absorptivity (ε) | 1.5 x 104 L mol-1 cm-1 | Indicates the strength of the absorption |
| Formation Constant (KCT) | 250 M-1 | Quantifies the stability of the complex in solution |
| Stoichiometry (D:A) | 1:1 | The ratio of donor to acceptor molecules in the complex |
Role in the Design of Molecular Recognition Systems (conceptual framework)
Molecular recognition is the specific, non-covalent interaction between two or more molecules. This phenomenon is at the heart of many biological processes and is a key goal in the design of synthetic chemical systems for sensing, catalysis, and drug delivery. The ability of this compound to participate in a range of intermolecular interactions makes it a conceptually interesting building block for molecular recognition systems.
A molecular recognition system based on this compound could be designed to selectively bind to specific guest molecules through a combination of charge-transfer, hydrogen bonding, and π-π stacking interactions. For example, a host molecule incorporating the this compound unit could be designed to have a cavity lined with the electron-deficient aromatic surface and hydrogen bond accepting nitro groups. Such a host could exhibit selectivity for guest molecules that are electron-rich and possess complementary hydrogen bond donor functionalities.
The recognition event could be signaled by a change in a measurable physical property, such as a color change due to the formation of a charge-transfer complex, or a change in fluorescence (quenching or enhancement). This principle is the basis for many chemical sensors. Surfactant-based systems have been shown to be effective in enhancing molecular recognition for the detection of certain analytes, where the surfactant can help to pre-organize the probe and target molecules. researchgate.net
Theoretical Contributions to Photonic and Optoelectronic Material Design Principles
In the absence of extensive experimental data, computational methods can provide valuable insights into the potential of new molecules for materials applications. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic and optical properties of molecules like this compound. researchgate.net
Theoretical calculations could be employed to determine the HOMO and LUMO energy levels of this compound, which are crucial for understanding its electron-accepting properties and for predicting the energy of charge-transfer transitions in complexes with various donors. nih.gov The calculated electron affinity would provide a quantitative measure of its strength as an electron acceptor.
Furthermore, computational studies could be used to simulate the absorption and emission spectra of the molecule and its charge-transfer complexes, providing a theoretical basis for the design of new photonic materials. The results of such calculations can guide the synthetic chemist in modifying the molecular structure to tune the optical and electronic properties for specific applications. For instance, the effect of substituting the ethylsulfanyl group with other substituents on the HOMO-LUMO gap and other optoelectronic parameters could be systematically investigated. researchgate.net
Potential as a Component in Responsive or Switchable Molecular Architectures
Responsive or "smart" materials are materials that can change their properties in response to an external stimulus, such as light, heat, or a chemical analyte. The design of such materials often involves the incorporation of molecular components that can undergo a reversible change in their structure or electronic properties.
The strong electron-accepting nature of this compound suggests that it could be incorporated into switchable molecular architectures where the charge-transfer state can be modulated by an external stimulus. For example, a dyad molecule consisting of this compound covalently linked to a photochromic electron donor could exhibit switchable charge-transfer properties. Upon irradiation with light of a specific wavelength, the donor could be switched to a state with a higher HOMO energy level, leading to the formation of an intramolecular charge-transfer complex, which would be accompanied by a change in color and other photophysical properties.
Another possibility would be to incorporate this compound into a polymer backbone. The interaction of the polymer with certain analytes could disrupt the intermolecular charge-transfer interactions between the trinitrobenzene units, leading to a measurable change in the material's properties. While these concepts are currently speculative, they highlight the potential for this compound to serve as a functional component in the development of novel responsive materials.
Future Research Directions and Unexplored Academic Avenues
Development of Asymmetric Synthesis Routes to Chiral Analogs
The core structure of 2-(Ethylsulfanyl)-1,3,5-trinitrobenzene is achiral. However, the introduction of chirality can lead to materials with unique properties, including applications in asymmetric catalysis or as chiral resolving agents. Future research could focus on developing synthetic routes to chiral analogs.
Potential Chiral Analogs and Synthetic Strategies:
Chirality on the Alkyl Group: One approach involves replacing the ethyl group with a chiral alkyl substituent. For instance, the synthesis of (R)- and (S)-2-(sec-butylsulfanyl)-1,3,5-trinitrobenzene could be achieved through nucleophilic aromatic substitution on 1-chloro-2,4,6-trinitrobenzene using enantiomerically pure sec-butanethiol.
Chirality at the Sulfur Atom: A second approach is the asymmetric oxidation of the thioether to a chiral sulfoxide (B87167). This would create a stereogenic center at the sulfur atom. Modern methods for asymmetric sulfoxidation, often employing chiral metal-based catalysts or biocatalysts, could be adapted for this purpose. nih.gov
The development of these asymmetric syntheses is a significant challenge. Methods for preparing enantiomerically pure organosulfur compounds, particularly tertiary thiols and thioethers, are less developed than those for other functional groups. beilstein-journals.orgbeilstein-journals.org Biocatalytic methods, using enzymes like ene-reductases, have shown promise in the asymmetric synthesis of chiral thioethers and could offer a novel route to these analogs. nih.gov A summary of potential strategies is presented in Table 1.
| Chirality Target | Proposed Method | Key Challenge | Potential Catalyst/Reagent |
| Carbon center on alkyl chain | Nucleophilic substitution with chiral thiol | Availability of enantiopure starting thiol | (R)- or (S)-sec-butanethiol |
| Sulfur atom (sulfoxide) | Asymmetric oxidation of thioether | Achieving high enantioselectivity without over-oxidation | Chiral vanadium or titanium complexes; enzymatic oxidation |
| Planar chirality (in cyclophane analogs) | Catalytic asymmetric electrophilic sulfenylation | Control of atropisomerism and ring strain | Chiral Lewis base catalysts |
This table outlines potential future research pathways for creating chiral analogs of this compound, based on established principles in asymmetric synthesis.
Investigation of Novel Catalytic Transformations Involving the Ethylsulfanyl Group
The reactivity of this compound is often dominated by the electron-deficient aromatic ring and its nitro groups. However, the ethylsulfanyl group represents a versatile handle for further functionalization through modern catalytic methods.
Promising Catalytic Transformations:
Selective Oxidation: While oxidation to the corresponding sulfoxide and sulfone is known, developing catalytic methods for selective oxidation would be a significant advance. Catalysts based on polyoxomolybdates have shown high efficiency and selectivity in oxidizing various thioethers, often under mild, room-temperature conditions. rsc.org Applying such catalysts could provide controlled access to 2-(Ethylsulfinyl)-1,3,5-trinitrobenzene or 2-(Ethylsulfonyl)-1,3,5-trinitrobenzene, which would have markedly different electronic and steric properties.
C-S Bond Functionalization: Recent advances in transition-metal catalysis have enabled the functionalization of C-S bonds. It may be possible to develop catalytic methods to cleave the aryl-S bond and couple the trinitrophenyl moiety with other organosulfur or organometallic reagents, providing a divergent route to a wide array of analogs.
C-H Bond Activation: A particularly exciting avenue is the catalytic functionalization of the C-H bonds on the ethyl group. Transition metal catalysts, particularly those based on iridium or rhodium, are known to activate and functionalize otherwise inert C(sp³)–H bonds. researchgate.netacs.org Such a strategy could be used to introduce new functional groups (e.g., hydroxyl, amino, or alkyl groups) onto the ethyl chain, creating a library of new derivatives without altering the core aromatic structure.
These catalytic approaches would expand the chemical space accessible from this compound, enabling the synthesis of novel compounds with tailored properties.
Advanced Spectroscopic Studies Under Extreme Conditions
Polynitroaromatic compounds can exhibit complex phase behavior and chemical transformations under extreme conditions of high pressure or low temperature. Such studies are crucial for understanding material stability, intermolecular interactions, and sensitivity to external stimuli.
High-Pressure Studies: High-pressure Raman spectroscopy and X-ray diffraction are powerful tools for investigating the structural changes in energetic materials. tandfonline.comacs.orged.ac.uk Subjecting this compound to high pressures could reveal pressure-induced phase transitions, changes in molecular conformation, and alterations in the vibrational modes of the nitro and ethylsulfanyl groups. This data provides insight into the material's compressibility and stability, which are critical parameters for energetic materials. researchgate.net
Low-Temperature Studies: Low-temperature NMR spectroscopy can provide detailed information about molecular dynamics and conformational equilibria. science.govnih.govaps.org By cooling a sample to cryogenic temperatures, it is possible to slow or "freeze out" dynamic processes, allowing for the characterization of individual conformers or transient species that are unobservable at room temperature. researchgate.net This could be used to study the rotational barriers around the C-S and C-N bonds and to understand the conformational preferences of the molecule in its ground state.
Data from these advanced spectroscopic techniques would provide fundamental insights into the solid-state chemistry of this compound and its response to extreme environments.
Interdisciplinary Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
A holistic understanding of this compound and its derivatives can best be achieved through an interdisciplinary approach that integrates synthesis, spectroscopy, and computational chemistry.
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the structures, properties, and reactivity of nitroaromatic compounds. mdpi.comresearchgate.netmdpi.com A synergistic workflow would involve:
Computational Design: Using DFT to predict the geometric and electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential surfaces) of hypothetical new analogs. nih.gov This can help prioritize synthetic targets.
Targeted Synthesis: Synthesizing the prioritized compounds using the advanced catalytic or asymmetric methods described previously.
Spectroscopic Characterization: Analyzing the synthesized compounds using advanced spectroscopic techniques (e.g., high-pressure Raman, low-temperature NMR).
Model Refinement: Comparing the experimental spectroscopic data with theoretical predictions from DFT calculations. longdom.orgnih.gov Discrepancies can be used to refine the computational models, leading to more accurate future predictions.
This iterative cycle of prediction, synthesis, and characterization allows for a much deeper and more rapid understanding of structure-property relationships than any single approach could achieve alone.
Exploration of Structure-Reactivity Relationships within Broader Families of Sulfur-Substituted Polynitroaromatics
The properties of this compound are determined by a delicate interplay between the electron-withdrawing nitro groups and the sulfur substituent. A systematic exploration of structure-reactivity relationships (SRRs) within a broader family of related compounds would yield fundamental insights into this interplay.
A research program could involve the synthesis and analysis of a matrix of compounds where key structural features are varied systematically, as outlined in Table 2.
| Variable Parameter | Examples of Variation | Property to Investigate |
| Sulfur Oxidation State | Thioether (-S-), Sulfoxide (-SO-), Sulfone (-SO₂-) | Electronic effect (donor vs. withdrawer), thermal stability, reactivity toward nucleophiles. |
| Alkyl Group on Sulfur | Methyl, Ethyl, Isopropyl, tert-Butyl | Steric effects on conformation and reactivity, impact on crystal packing. |
| Number of Nitro Groups | Dinitro- and tetranitro- analogs | Sensitivity, energetic performance, susceptibility to nucleophilic attack. |
| Position of Substituents | Isomers with different substitution patterns | Dipole moment, intermolecular interactions, regioselectivity of reactions. |
This table proposes a systematic study to elucidate structure-reactivity relationships by methodically altering the molecular structure of sulfur-substituted polynitroaromatics.
By correlating these structural modifications with experimentally determined properties (e.g., thermal stability via DSC, electrochemical potentials via cyclic voltammetry, reactivity kinetics) and computational data, robust quantitative structure-activity relationship (QSAR) models could be developed. ijirset.comresearchgate.net Such models are critical for predicting the properties of yet-unsynthesized compounds and for the rational design of new molecules with specific, targeted functionalities. The electronic effects of sulfur-based substituents can be profound, ranging from electron-donating in thioethers to strongly electron-withdrawing in sulfones, offering a wide range of properties to explore. nih.govubc.ca
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
